

Technical Guide: Mass Spectrometry Fragmentation of (2-Chlorophenoxy)acetyl Chloride

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Compound of Interest

Compound Name: (2-Chlorophenoxy)acetyl chloride

CAS No.: 20143-41-3

Cat. No.: B2956710

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Content Type: Technical Comparison & Application Guide Subject: **(2-Chlorophenoxy)acetyl chloride** [CAS: 4122-68-3] Methodology: Electron Ionization (EI) GC-MS & Derivatization Protocols

Executive Summary & Structural Context

(2-Chlorophenoxy)acetyl chloride (CPAC) is a bifunctional molecule containing an electron-withdrawing acyl chloride group and an electron-rich chlorinated phenyl ether. Its mass spectral behavior is governed by the competition between the labile C–Cl bond cleavage in the acyl group and the stability of the phenoxy cation.

Unlike stable esters, CPAC is moisture-sensitive. While direct EI-MS analysis is possible under strictly anhydrous conditions, this guide also details the methyl-ester derivatization pathway as a validation standard.

Key Chemical Properties

Property	Value	MS Implication
Formula	C ₈ H ₆ Cl ₂ O ₂	M ⁺ at m/z 204 (based on ³⁵ Cl)
MW	205.04 g/mol	Distinctive isotope cluster due to Cl ₂
Isotopes	³⁵ Cl / ³⁷ Cl	9:6:1 intensity ratio for M ⁺ , M+2, M+4
Lability	High (Acyl Cl)	Weak M ⁺ ; Prominent [M-Cl] ⁺ and [M-COCl] ⁺

Fragmentation Mechanics: The Core Spectrum

The EI fragmentation of CPAC is driven by charge localization on the ether oxygen and the carbonyl oxygen. The spectrum is characterized by a "cascade of losses" originating from the acyl chloride terminus.

Primary Fragmentation Pathways

The fragmentation follows two dominant channels: Alpha-Cleavage (loss of acyl chlorine) and Inductive Cleavage (loss of the chlorocarbonyl group).

Pathway A: Acylium Ion Formation (α -Cleavage)

The radical cation (M^{•+}) undergoes homolytic cleavage of the C-Cl bond adjacent to the carbonyl.

- Transition: m/z 204 → m/z 169 (Loss of Cl•, 35 u)[1]
- Product: The (2-chlorophenoxy)acetyl cation (acylium ion).
- Observation: A doublet peak at m/z 169/171 (3:1 ratio) retaining the aromatic chlorine.

Pathway B: Ether Ion Formation (Inductive Cleavage)

A heterolytic cleavage releases the neutral radical •COCl (63 u). This is often the Base Peak pathway due to the stability of the resulting oxonium ion.

- Transition: m/z 204 \rightarrow m/z 141 (Loss of COCl•)
- Product: The (2-chlorophenoxy)methyl cation [Cl-C₆H₄-O-CH₂]⁺.
- Stability: Stabilized by resonance from the ether oxygen lone pair.

Pathway C: Phenoxy Cation Generation

Further fragmentation of the m/z 141 ion leads to the cleavage of the alkyl side chain.

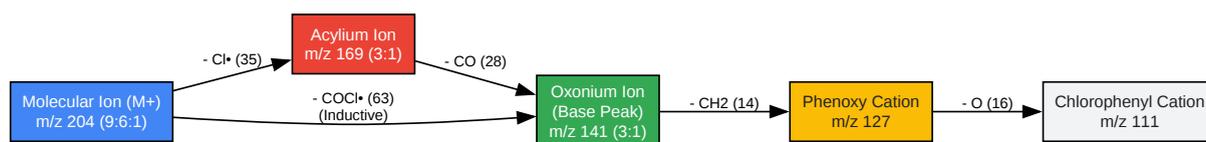
- Transition: m/z 141 \rightarrow m/z 127 (Loss of :CH₂)
- Product: The 2-chlorophenoxy cation [Cl-C₆H₄-O]⁺.

Diagnostic Ion Table

m/z (³⁵ Cl)	Ion Identity	Formula	Relative Intensity	Diagnostic Value
204	Molecular Ion (M ⁺)	[C ₈ H ₆ Cl ₂ O ₂] ⁺	Weak (<5%)	Confirms intact chloride; 9:6:1 isotope pattern.
169	Acylium Ion	[C ₈ H ₆ ClO ₂] ⁺	High	Diagnostic for acyl chlorides; distinguishes from esters.
141	Oxonium Ion	[C ₈ H ₆ ClO] ⁺	Base Peak	Characteristic of phenoxyacetyl skeleton.
127	Phenoxy Cation	[C ₆ H ₄ ClO] ⁺	Medium	Confirms ether linkage.
111	Chlorophenyl	[C ₆ H ₄ Cl] ⁺	Medium	Loss of oxygen; confirms ring chlorination.
77	Acetyl Chloride	[CH ₂ COC] ⁺	Low	Fragment from side-chain cleavage (isobaric with phenyl).

Visualization: Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the molecular ion to the stable terminal fragments.



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Figure 1: Mechanistic fragmentation pathway of **(2-Chlorophenoxy)acetyl chloride** showing mass transitions and characteristic losses.

Comparative Analysis: Isomers & Analogs

Differentiation between the 2-chloro and 4-chloro isomers is critical in regulatory analysis (e.g., herbicide impurity profiling).

vs. (4-Chlorophenoxy)acetyl Chloride

While the primary fragments (m/z 141, 169) are identical, the Ortho Effect in the 2-chloro isomer provides subtle distinction.

- **Ortho Effect:** The 2-chloro substituent sterically crowds the ether oxygen. This often enhances the intensity of the m/z 127 (phenoxy) ion relative to the para-isomer, as the steric strain favors cleavage of the side chain.
- **Retention Time:** In non-polar GC columns (e.g., DB-5MS), the 2-chloro isomer typically elutes earlier than the 4-chloro isomer due to a lower boiling point caused by internal shielding of the dipole (intramolecular interactions).

vs. Phenoxyacetyl Chloride (Non-chlorinated)

- **Mass Shift:** All corresponding fragments shift by 34 u (mass of Cl minus H).
- **Isotope Pattern:** The non-chlorinated analog lacks the distinct ^{37}Cl signatures (M+2 peaks drop to ~1% from ^{13}C , vs ~32% for Cl).
- **Base Peak:** Shifts from m/z 141 to m/z 107 ($[\text{Ph-O-CH}_2]^+$).

Experimental Protocols

Protocol A: Direct Injection (Inert System)

Use this for rapid screening when derivatization is not feasible.

- Solvent: Dissolve 1 mg sample in 1 mL anhydrous dichloromethane (DCM). Note: Avoid methanol/ethanol to prevent in-situ esterification.
- Inlet: Split injection (50:1) at 200°C. Warning: High inlet temps can degrade the acyl chloride.
- Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
- MS Source: 230°C.
- Validation: Look for the m/z 204 cluster. If m/z 200 (methyl ester) or m/z 186 (acid) appears, the sample has hydrolyzed or reacted with solvent.

Protocol B: Derivatization (Methyl Ester Confirmation)

Recommended for quantification and regulatory submission.

- Reaction: Mix 50 µL sample with 500 µL 14% BF₃ in Methanol.
- Incubation: Heat at 60°C for 15 minutes.
- Extraction: Add 1 mL Hexane and 1 mL saturated NaCl. Vortex and collect the top hexane layer.
- Analysis: Analyze the resulting Methyl (2-chlorophenoxy)acetate.
 - Target Ion:m/z 200 (Molecular Ion).
 - Shift: The m/z 169 acylium ion will disappear, replaced by m/z 141 (base peak remains) and m/z 59 ([COOCH₃]⁺).

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